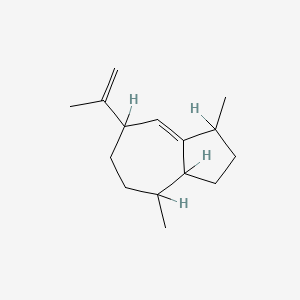
gamma-Gurjunene
Übersicht
Beschreibung
Gamma-Gurjunene is a natural carbotricyclic sesquiterpene . It is most commonly found in gurjun balsam, an essential oil compound extracted from plants of the genus Dipterocarpus . It has a musty odor .
Synthesis Analysis
Gamma-Gurjunene is obtained by isomerization of alpha-gurjunene in acidic medium . Oxidation of gamma-gurjunene by reaction with m-chloroperbenzoic acid yields a mixture of two monoepoxides and two diepoxides .Molecular Structure Analysis
The molecular formula of gamma-Gurjunene is C15H24 . Its molecular weight is 204.3511 . The IUPAC Standard InChI isInChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3/t11-,12-,13-,14-/m1/s1 . Chemical Reactions Analysis
The oxidation of gamma-Gurjunene by reaction with m-chloroperbenzoic acid yields a mixture of two monoepoxides and two diepoxides .Physical And Chemical Properties Analysis
Gamma-Gurjunene has a boiling point of 276.00 to 277.00 °C at 760.00 mm Hg . Its vapor pressure is 0.008000 mmHg at 25.00 °C . The flash point is 228.00 °F or 108.89 °C . It is soluble in alcohol and insoluble in water .Wissenschaftliche Forschungsanwendungen
Biotransformation Studies
Research on γ-Gurjunene has explored its biotransformation using plant pathogenic fungi. Miyazawa, Honjo, and Kameoka (1998) investigated this process with the fungus Glomerella cingulata, which led to the formation of various oxidized products of γ-Gurjunene (Miyazawa, Honjo, & Kameoka, 1998).
Chemical Synthesis and Transformation
Bombarda, Gaydou, Faure, and Smadja (1997) studied the synthesis of sesquiterpene epoxides and alcohols from γ-Gurjunene. Their research involved the oxidation and reduction of γ-Gurjunene, leading to various compounds, which were analyzed using techniques like NMR and gas chromatography-mass spectrometry (Bombarda, Gaydou, Faure, & Smadja, 1997).
Role in Natural Biosynthesis
Schmidt, Bouwmeester, Bülow, and König (1999) isolated (-)-alpha-gurjunene synthase from Solidago canadensis leaves. Their study suggested that (-)-alpha-gurjunene and (+)-gamma-gurjunene are likely precursors for other sesquiterpenes in S. canadensis. The research provided insights into the enzyme's activity and its role in sesquiterpene biosynthesis (Schmidt et al., 1999).
Anti-Insectan Properties
Richardson, Messer, Newton, and Lindeman (1991) explored the anti-insectan properties of compounds derived from Dipterocarpus kerrii tree resins, including derivatives of γ-Gurjunene. Their bioassays demonstrated the toxicity of these compounds against termites, suggesting a potential application in pest control (Richardson, Messer, Newton, & Lindeman, 1991).
Eigenschaften
IUPAC Name |
1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9,11-14H,1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYRYUZIBGFLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=C2C1CCC2C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275870 | |
| Record name | 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Gurjunene | |
CAS RN |
22567-17-5, 915104-82-4 | |
| Record name | gamma-Gurjunene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,3aβ,4α,7β)]-1,2,3,3a,4,5,6,7-octahydro-7-isopropenyl-1,4-dimethylazulene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



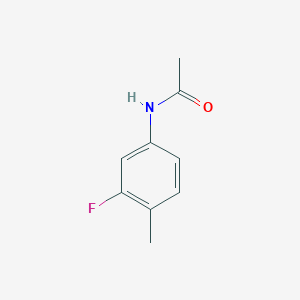
![4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid](/img/structure/B1614772.png)
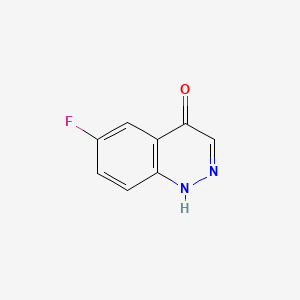
![[(4-Chlorobenzyl)thio]acetic acid](/img/structure/B1614774.png)
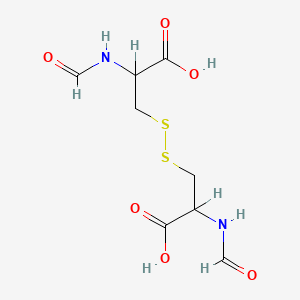
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614778.png)



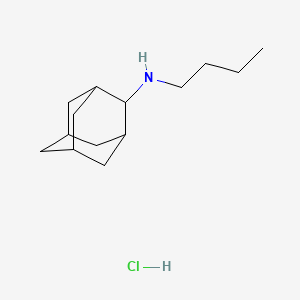
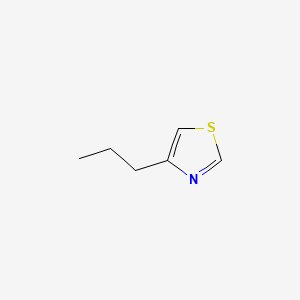
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B1614790.png)
